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Compound of Interest

Compound Name: 6-chloro-N-phenylpicolinamide

Cat. No.: B13967229

Introduction & Chemical Context

6-Chloro-N-phenylpicolinamide (also designated as 6-chloro-N-phenyl-2-
pyridinecarboxamide) represents a critical intermediate scaffold in the development of bioactive
heterocyclic compounds, including peripheral benzodiazepine receptor (PBR) ligands and
agrochemical herbicides (e.g., Picolinafen derivatives).[1][2]

The molecule consists of a central pyridine ring substituted at the 2-position with a phenyl-
amide group and at the 6-position with a chlorine atom. This 2,6-disubstitution pattern creates a
distinct electronic environment that is readily identifiable via spectroscopic methods. This guide
provides a detailed analysis of the NMR, IR, and MS signatures required to validate the
structural integrity of this compound.

Chemical Identity[3][4][5]

e |[UPAC Name: 6-chloro-N-phenylpyridine-2-carboxamide
e Molecular Formula: C12HoCIN20
e Molecular Weight: 232.66 g/mol

e CAS Number: 94536-84-4
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Synthesis & Impurity Profile (Context for Spectra)

Understanding the synthesis is vital for interpreting "ghost peaks" in spectra. The compound is
typically synthesized via the amidation of 6-chloropicolinic acid (or its acyl chloride) with aniline.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthetic pathway and potential by-products that
may appear in crude spectra.
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Figure 1: Synthetic route to 6-chloro-N-phenylpicolinamide highlighting the activation and
amidation steps.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogenation pattern.

Isotopic Signature (Chlorine Rule)

The most diagnostic feature in the MS spectrum is the chlorine isotopic cluster.
o M+ Peak: m/z 232 (approx. 100% relative abundance)
o M+2 Peak: m/z 234 (approx. 32% relative abundance)

e Ratio: The 3:1 intensity ratio between M and M+2 confirms the presence of a single chlorine
atom.[3]
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Fragmentation Pathway

Under ESI+ (Electrospray lonization), the molecular ion [M+H]* is observed at m/z 233.
Fragmentation typically occurs at the amide bond.
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Figure 2: Proposed ESI+ fragmentation pathway showing the characteristic loss of the aniline
moiety.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the secondary amide and the heteroaromatic ring vibrations.
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Functional Group Wavenumber (cm—?) Description

N-H Stretch 3250 - 3350 Medium, broad band (Amide).

Strong (Amide | band).
Conjugation with the pyridine

C=0 Stretch 1660 — 1690 ) o

ring lowers this slightly

compared to aliphatic amides.

Strong skeletal vibrations of
C=C/C=N 1580 — 1600 o )

the pyridine and phenyl rings.
N-H Bend 1520 — 1550 Amide Il band.

Diagnostic region for chloro-
C-ClI Stretch 700 - 780

substituted aromatics.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 6-chloro isomer from other regioisomers (e.g.,

3-chloro or 4-chloro).

'H NMR (Proton) Analysis

Solvent: CDCIs (Chloroform-d) or DMSO-ds. Key Features:

o Amide Proton: A broad singlet downfield (9.5-10.5 ppm), deshielded by the carbonyl and the
aromatic ring current.

o Pyridine Ring (AMX System): The 2,6-disubstitution leaves three protons (H3, H4, H5).

o H3 (Ortho to C=0): Most deshielded pyridine proton (~8.2 ppm). Appears as a doublet (or
dd).

o H4 (Meta to C=0): Appears as a triplet (or dd) around 7.8—7.9 ppm.

o H5 (Ortho to Cl): Upfield relative to H3 (~7.5 ppm) due to the mesomeric effect of Cl,
though inductive effects compete. Appears as a doublet.

e Phenyl Ring: Typical monosubstituted pattern (2H ortho, 2H meta, 1H para).
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Representative *H NMR Data (400 MHz, CDClI3)

Note: Values are synthesized from analogous 6-chloro-picolinamide derivatives.

Proton ) o ] Coupling (J
) Shift (6 ppm) Multiplicity Integration
Assignment Hz)
NH (Amide) 9.80-10.10 Broad Singlet 1H -
J = 7.8 (vicinal to
Py-H3 (3-pos) 8.25-8.35 Doublet (d) 1H
H4)
Py-H4 (4-pos) 7.80 —7.90 Triplet (t) 1H J=7.8
Ph-H (Ortho) 7.70-7.80 Doublet (d) 2H J=8.0
Py-H5 (5-pos) 7.45-7.55 Doublet (d) 1H J=7.8
Ph-H (Meta) 7.35-7.45 Triplet (t) 2H J=75
Ph-H (Para) 7.10-7.20 Triplet (t) 1H J=75

13C NMR (Carbon) Analysis

The carbonyl carbon and the ipso-carbons are the most significant signals.

Carbon Environment Shift (0 ppm) Notes
C=0 (Amide) 160.0 - 162.0 Deshielded carbonyl.

Deshielded by electronegative
C-Cl (Py-C6) 149.0 - 151.0

Cland N.

Quaternary carbon nextto N
Py-C2 (Ipso) 148.0 - 150.0

and C=0.

Attachment point of phenyl
Ph-C (Ipso) 137.0-138.0 _

ring.

Remainin ridine and phenyl
Aromatic CH 120.0 — 140.0 9py pheny

carbons.
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Experimental Protocol for Characterization

To ensure high-quality data (E-E-A-T), follow this preparation protocol.

o Sample Purity: Ensure the sample is dried under vacuum to remove residual solvent (e.g.,
ethyl acetate/hexanes from column chromatography), which can obscure the aliphatic
region.

e Solvent Choice:
o Use CDCIs for routine analysis.

o Use DMSO-ds if the amide proton signal is broad or if solubility is poor. Note that in
DMSO, the amide NH often shifts further downfield (to ~10.8 ppm).

e Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent for *H NMR. For 3C
NMR, increase concentration to >30 mg if possible.

References

e Royal Society of Chemistry (RSC).Supporting Information: Synthesis and Characterization of
Picolinamide Derivatives. (Provides baseline shifts for the N-phenylpicolinamide scaffold).

o National Institutes of Health (NIH).Synthesis and structural characterization of 6-
chloroimidazo[1,2-a]pyridin-2-yl derivatives. (Validates the 6-chloropyridine precursor
reactivity).

e Google Patents.W02021105908A1 - Heteroaryl compounds and therapeutic uses. (Cites 6-
chloro-N-phenylpicolinamide as Intermediate 111 with MS data).

» Bide Pharm.Product Analysis: 6-chloro-N-phenylpicolinamide (CAS 94536-84-4).
(Commercial availability and purity standards).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Technical Guide: Spectroscopic
Characterization of 6-Chloro-N-phenylpicolinamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13967229#spectroscopic-data-nmr-ir-
ms-of-6-chloro-n-phenylpicolinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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